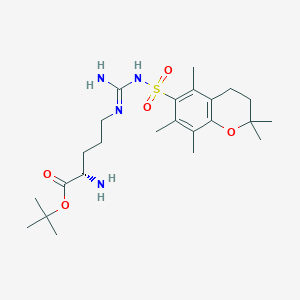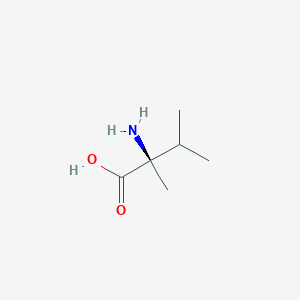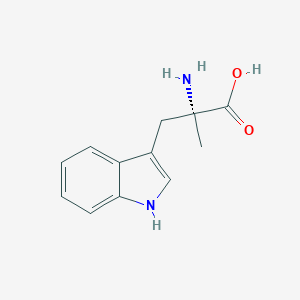
4,5-デヒドロロイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-methyl-4-pentenoic acid, also known as (2S)-2-amino-4-methyl-4-pentenoic acid, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-amino-4-methyl-4-pentenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-4-methyl-4-pentenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
4,5-デヒドロロイシン: は、ペプチド合成、特にコンフォメーション特性が変化し、生物学的安定性が向上したペプチドを作成するために広く使用されています。 このアミノ酸誘導体は、酵素分解に耐え、薬物動態プロファイルが改善されたペプチドの製造に役立ちます .
mTORC1 シグナル伝達経路の活性化
研究により、ロイシンとその誘導体は、mTORC1 シグナル伝達経路を活性化することにより、タンパク質合成を促進することが明らかになっています。 この経路は、細胞の成長と代謝に不可欠であり、ロイシン誘導体は、筋肉の異化作用やその他の組織の成長プロセスを研究するための貴重なツールとなっています .
クロマトグラフィーと質量分析
クロマトグラフィーまたは質量分析のアプリケーションでは、4,5-デヒドロロイシンは、分析中のサンプル操作を支援するための標準物質または試薬として使用できます。 そのユニークな特性は、複雑な生物学的サンプルの分離と識別に役立ちます .
代謝工学
この化合物は、代謝工学で潜在的な用途があり、サッカロミセス・セレビシエなどの生物における代謝経路を修飾して、(2S)-ナリンゲニンなどの貴重な化合物を生成するために使用できます .
バイオテクノロジーアプリケーション
4,5-デヒドロロイシンのような修飾アミノ酸は、次世代のDNAオリゴヌクレオチド合成および核酸治療薬の開発に使用されています。 それらは、従来の核酸よりも安定性と機能性が高くなっています .
作用機序
Target of Action
It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .
Mode of Action
Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Biochemical Pathways
Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .
Pharmacokinetics
It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.
Result of Action
Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .
Action Environment
It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.
特性
IUPAC Name |
(2S)-2-amino-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWDKROPVYJBH-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426469 |
Source


|
| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-13-0 |
Source


|
| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?
A1: (2S)-2-amino-4-methyl-4-pentenoic acid is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B555733.png)










